Nicotinonitrile-d4

Bioanalysis LC-MS/MS Internal Standard

Unlabeled nicotinonitrile lacks the +4 Da mass shift required to distinguish analyte from internal standard in LC-MS/MS, introducing matrix effects and quantification errors. Nicotinonitrile-d4 (≥98 atom % D) resolves this critical limitation. • +4.02 Da mass shift enables precise calibration and correction for matrix effects, ionization variability, and sample loss in plasma, urine, and tissue homogenates. • Optimized internal standard for pharmacokinetic studies, metabolic pathway elucidation, and clinical diagnostic assays. • Functions as a versatile deuterated building block for synthesizing labeled drug analogs and investigating kinetic isotope effects.

Molecular Formula C6H4N2
Molecular Weight 108.13 g/mol
CAS No. 1020719-32-7
Cat. No. B016967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinonitrile-d4
CAS1020719-32-7
Synonyms3-Pyridine-2,4,5,6-d4-carbonitrile;  Nicotinonitrile-d4_x000B_
Molecular FormulaC6H4N2
Molecular Weight108.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C#N
InChIInChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D
InChIKeyGZPHSAQLYPIAIN-RZIJKAHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinonitrile-d4: Deuterated Nicotinonitrile Scaffold


Nicotinonitrile-d4 (CAS 1020719-32-7), also known as 3-Cyanopyridine-2,4,5,6-d4, is the stable, deuterium-labeled form of the heteroaromatic compound nicotinonitrile . Its molecular formula is C₆D₄N₂, indicating the replacement of four hydrogen atoms with deuterium on the pyridine ring . This isotopic labeling, with a reported purity of ≥98% atom D, results in a molecular weight of 108.13 g/mol . The compound is a key tool in bioanalysis and drug development, primarily functioning as an internal standard for mass spectrometry and as a tracer in metabolic studies .

1 LC-MS/MS or GC-MS internal standard workflows requiring co-eluting ISTD
2 Quantitative bioanalysis needing precise matrix-effect correction and recovery normalization
3 Deuterium tracer studies for metabolic flux analysis and ADME metabolite profiling

Nicotinonitrile-d4 vs. Unlabeled Analog: Substitution Risks


Substituting unlabeled nicotinonitrile (MW 104.11 g/mol) for Nicotinonitrile-d4 (MW 108.13 g/mol) in quantitative workflows introduces unacceptable analytical error . The lack of a +4 Da mass shift in the unlabeled analog prevents it from being distinguished from the target analyte in LC-MS/MS and GC-MS assays, a requirement for the internal standard method of quantification . While structurally identical, the critical mass difference provided by the four deuterium atoms in Nicotinonitrile-d4 is essential for correcting for matrix effects, ionization variability, and sample loss, which are all critical parameters for achieving the accuracy and precision required in drug development and environmental testing .

Mass Shift Unlabeled nicotinonitrile lacks the +4 Da shift required for MS differentiation from the target analyte, making it unsuitable for SID-MS calibration.
Matrix Correction Structural analogs without deuterium labeling cannot correct for ionization variability or sample loss in complex biological matrices.
Method Transfer Using a non-isotopic internal standard may require extensive re-validation of chromatographic parameters and recovery models.

Evidence Supporting Nicotinonitrile-d4 Selection


Distinct Mass Shift for Internal Standard Calibration

Nicotinonitrile-d4 exhibits a +4.02 Da mass shift relative to unlabeled nicotinonitrile due to the substitution of four hydrogen atoms with deuterium (C₆H₄N₂ vs. C₆D₄N₂) . This precise mass difference is essential for its function as an internal standard in mass spectrometry-based assays. The deuterated form co-elutes with the analyte but is easily distinguished by MS detection, enabling accurate correction for matrix effects and instrument variability . Unlabeled nicotinonitrile cannot provide this orthogonal detection, rendering it unsuitable for stable isotope dilution mass spectrometry (SID-MS) .

Mass Shift Calibration
Head-to-head
+4.02 Da shift vs unlabeled nicotinonitrile; 108.13 vs 104.11 g/mol
Enables orthogonal MS detection for co-eluting internal standard calibration.
Requirement for SID-MS; unlabeled analog cannot provide this detection.
Bioanalysis LC-MS/MS Internal Standard

High Deuterium Enrichment for Tracer Studies

The functional utility of Nicotinonitrile-d4 is dependent on its isotopic enrichment, which is typically specified as 98 atom % D (deuterium) . This high level of enrichment ensures that >98% of the molecules contain the full d4-label, minimizing the presence of unlabeled (d0) or partially labeled (d1-d3) species that could complicate data interpretation. This is a quantifiable quality parameter that distinguishes it from lower-purity labeled analogs and ensures reliability in metabolic flux analysis or pharmacokinetic studies .

Deuterium Enrichment
Head-to-head
≥98 atom % D, minimizing d0-d3 species interference
Supports reliable tracer studies and quantitative isotope dilution assays.
Vendor COA verification recommended; lower enrichment may affect data interpretation.
Metabolism Tracer Studies Isotope Labeling

Physicochemical Property Parity for Method Transfer

Despite the mass increase, the substitution of hydrogen with deuterium has a negligible effect on the compound's core physicochemical properties. Nicotinonitrile-d4 is a solid at room temperature with a density of 1.1±0.1 g/cm³ and a boiling point of 203.0±13.0 °C, which are identical to the values for unlabeled nicotinonitrile . This parity is crucial; it ensures that the deuterated analog behaves identically to the unlabeled analyte during sample preparation, chromatographic separation, and ionization, which is a prerequisite for a valid internal standard .

Physicochemical Parity
Head-to-head
Boiling point 203.0±13.0 °C, density 1.1±0.1 g/cm³; identical to unlabeled form
Facilitates direct method transfer without re-validation of separation parameters.
Negligible isotopic effect on chromatographic behavior under standard conditions.
Method Development Analytical Chemistry Substitution

Ambient Temperature Stability for Routine Handling

Nicotinonitrile-d4 is reported to be stable at room temperature during routine shipping and handling, with recommended long-term storage at -20°C for up to 3 years or 4°C for 2 years . This level of stability, which is comparable to its unlabeled counterpart, reduces logistical complexity and the risk of degradation during transport and use . This contrasts with other sensitive reagents that require continuous cold-chain management, offering a practical advantage in procurement and experimental design .

Ambient Stability
Class-level
Stable at ambient temperature for shipping; long-term storage -20 °C (3 yr) or 4 °C (2 yr)
Simplifies procurement logistics by reducing cold-chain requirements for routine transfers.
Class-level inference; verify lot-specific storage recommendations.
Logistics Storage Compound Management

Nicotinonitrile-d4 Research and Development Applications


LC-MS/MS Quantification in Biological Matrices

In quantitative bioanalysis, Nicotinonitrile-d4 serves as the optimal internal standard (IS) for the LC-MS/MS determination of nicotinonitrile, its metabolites, or derivatives in complex biological matrices such as plasma, urine, or tissue homogenates . The +4.02 Da mass shift provided by the d4-label allows for precise calibration and correction for matrix effects, ionization suppression/enhancement, and sample preparation losses, which is unattainable with an unlabeled analog . This is critical for achieving the sensitivity, accuracy, and precision required for pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics .

Metabolic Tracing and Flux Analysis

Nicotinonitrile-d4 is a critical tool for in vitro and in vivo metabolic studies . By incorporating the deuterium label, researchers can track the biotransformation of a nicotinonitrile-containing parent drug using mass spectrometry. The ability to distinguish the labeled molecule from the unlabeled endogenous pool enables the precise elucidation of metabolic pathways, identification of novel metabolites, and measurement of metabolic flux rates . This application is essential for understanding a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile and for predicting potential drug-drug interactions .

Synthesis of Deuterated Pharmaceuticals

Nicotinonitrile-d4 is a versatile building block for the synthesis of new chemical entities (NCEs) that require isotopic labeling . The deuterium label can be retained through multiple synthetic steps, allowing the creation of a library of deuterated analogs of lead compounds. These labeled compounds can then be used for more sophisticated mechanistic studies, such as investigating the kinetic isotope effect (KIE) of enzymatic reactions or as internal standards for the parent drug during later-stage clinical development . The high isotopic purity of the starting material ensures the final product meets the rigorous standards for such applications .

Forensic and Environmental Toxicology Analysis

In forensic and environmental toxicology, the need for unequivocal identification and precise quantification of target analytes is paramount . Nicotinonitrile-d4 can function as a certified reference material or internal standard for the analysis of nicotinonitrile-related compounds in complex sample matrices, such as wastewater or biological specimens from exposure cases . Its use in isotope dilution mass spectrometry provides the highest level of analytical confidence, ensuring results are legally defensible and can withstand scientific scrutiny, a capability not offered by unlabeled standards or structurally dissimilar ISs .

Application
Selection Property
Validation Focus
Quantification in Biological Matrices
Co-eluting ISTD with +4 Da mass shift
Matrix-effect correction and recovery normalization review
Metabolic Tracing and Flux Analysis
≥98 atom % D enrichment
ADME metabolite profiling and pathway elucidation context
Synthesis of Deuterated Pharmaceuticals
Stable isotopic label retention
Kinetic isotope effect studies and internal standard preparation
Forensic and Environmental Toxicology
High isotopic purity and identity confirmation
Isotope dilution mass spectrometry for unequivocal identification

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